Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a tetrahydropyrimido[4,5-d]pyrimidine core, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves a multi-step process. One efficient procedure reported involves a Biginelli-type reaction. This reaction includes the condensation of aryl aldehydes with barbituric acid and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing nitro group. Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug development and enzyme inhibition.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The nitrophenyl group and the tetrahydropyrimido[4,5-d]pyrimidine core are likely involved in binding to enzymes or receptors, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate can be compared with other pyrimido[4,5-d]pyrimidine derivatives. Similar compounds include:
Tetrahydropyrimido[4,5-d]pyrimidine-diones: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H22N6O7S |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C25H22N6O7S/c1-4-38-24(34)15-5-9-16(10-6-15)26-18(32)13-39-22-19-21(29(2)25(35)30(3)23(19)33)27-20(28-22)14-7-11-17(12-8-14)31(36)37/h5-12H,4,13H2,1-3H3,(H,26,32) |
InChI Key |
ZPOXVWKITWAOHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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